molecular formula C25H24N2O3S B2354627 N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide CAS No. 893280-00-7

N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide

Cat. No.: B2354627
CAS No.: 893280-00-7
M. Wt: 432.54
InChI Key: WECGTOTUIBCYJH-UHFFFAOYSA-N
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Description

N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of an indole core, a sulfonyl group, and a phenylacetamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    N-Methylation: The sulfonylated indole is methylated using methyl iodide and a strong base such as sodium hydride.

    Amidation: Finally, the N-methylated sulfonyl indole is reacted with phenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the phenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced indole derivatives.

    Substitution: Halogenated indoles, alkylated or acylated derivatives.

Scientific Research Applications

N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in studies to understand the structure-activity relationship (SAR) of sulfonyl indoles and their biological effects.

    Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The indole core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-phenylacetamide
  • N-methyl-2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide
  • N-methyl-2-(3-((4-methoxybenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide

Uniqueness

N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the specific substitution pattern can affect the compound’s interaction with biological targets, leading to distinct pharmacological profiles compared to similar compounds.

Biological Activity

N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the indole class of compounds, characterized by the presence of an indole ring, which is known for its diverse biological activities. The sulfonyl and acetamide functional groups enhance its pharmacological properties.

Molecular Formula

  • Chemical Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have documented the effectiveness of various indole derivatives against a range of pathogens.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds in the indole class have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
    • The inhibition of biofilm formation was also noted, which is crucial in treating chronic infections.
  • Mechanism of Action :
    • Indole derivatives typically inhibit protein synthesis and disrupt nucleic acid synthesis in bacterial cells, leading to bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Proliferation Inhibition :
    • Similar compounds have demonstrated significant inhibition of cell proliferation in cancer cell lines, particularly those related to breast and colon cancers.
    • The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Molecular Docking Studies :
    • Computational studies suggest that this compound may interact effectively with key targets in cancer pathways, enhancing its potential as a therapeutic agent .

Study 1: Antimicrobial Efficacy

A study evaluated several indole derivatives, including the target compound, against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited strong antimicrobial activity with an MIC value significantly lower than standard antibiotics used for comparison.

Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 μM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC (μg/mL)IC50 (μM)Mechanism
AntimicrobialStaphylococcus aureus0.22-Protein synthesis inhibition
AntimicrobialEscherichia coli0.35-Nucleic acid disruption
AnticancerMCF-7 (Breast Cancer)-10Apoptosis induction
AnticancerHCT116 (Colon Cancer)-15Cell cycle arrest

Table 2: Comparison with Other Indole Derivatives

Compound NameMIC (μg/mL) against S. aureusIC50 (μM) in Cancer Cells
This compound0.2210
Compound A0.1512
Compound B0.308

Properties

IUPAC Name

N-methyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-19-12-14-20(15-13-19)18-31(29,30)24-16-27(23-11-7-6-10-22(23)24)17-25(28)26(2)21-8-4-3-5-9-21/h3-16H,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGTOTUIBCYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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